Established 15N Chemical Shift Reference Value for Solid-State NMR Calibration
Acetylvaline-15N provides a defined 15N chemical shift reference value that enables cross-laboratory NMR data reproducibility, a feature not available for unlabeled acetylvaline or other N-acetyl amino acids lacking established referencing standards. In solid-state NMR experiments, the 15N signal of N-acetylvaline is consistently referenced at 122.0 ppm on the liquid ammonia scale, serving as an external secondary reference standard [1]. This referencing is essential for accurate determination of 15N chemical shift tensors and dipolar coupling constants in peptide and protein samples.
| Evidence Dimension | 15N NMR chemical shift reference value |
|---|---|
| Target Compound Data | 122.0 ppm (liquid ammonia scale) |
| Comparator Or Baseline | Unlabeled N-acetylvaline: No distinct 15N signal; Other N-acetyl amino acids: Variable and often unpublished reference values |
| Quantified Difference | Provides a defined, literature-validated reference point versus no established reference for unlabeled or alternative compounds |
| Conditions | Solid-state NMR; 15N chemical shifts externally referenced to CH2 signal of adamantane at 38.48 ppm (TMS scale) and subsequently to N-acetylvaline at 122.0 ppm (liquid ammonia scale) |
Why This Matters
The availability of a validated 15N chemical shift reference enables reproducible cross-study comparisons and accurate structural parameter determination, reducing calibration variability in multi-site or longitudinal NMR investigations.
- [1] Bio-protocol. Solid-state NMR experiments: 15N chemical shift referencing. 2016. 15N chemical shifts referenced to N-acetylvaline at 122.0 ppm. View Source
